5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile
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Overview
Description
5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a nitrile group, a trifluoromethyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with a suitable reagent to introduce the 3-oxopropyl group. One common method involves the use of a Grignard reagent, such as 3-bromopropylmagnesium bromide, followed by oxidation to form the ketone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(3-carboxypropyl)-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 5-(3-aminopropyl)-2-(trifluoromethyl)benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The ketone group can participate in nucleophilic addition reactions, potentially modifying the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Oxopropyl)-4-(trifluoromethyl)benzonitrile
- 3-(3-Oxopropyl)-4-(trifluoromethylthio)phenylacetonitrile
- Benzonitrile, 3-(3-oxopropyl)-
Uniqueness
5-(3-Oxopropyl)-2-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the trifluoromethyl group and the nitrile group on the benzene ring. This unique arrangement can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H8F3NO |
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Molecular Weight |
227.18 g/mol |
IUPAC Name |
5-(3-oxopropyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)10-4-3-8(2-1-5-16)6-9(10)7-15/h3-6H,1-2H2 |
InChI Key |
VZEVNRFVJDJFPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC=O)C#N)C(F)(F)F |
Origin of Product |
United States |
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